molecular formula C16H12BrNO3S B12109305 Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 332135-64-5

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-

Cat. No.: B12109305
CAS No.: 332135-64-5
M. Wt: 378.2 g/mol
InChI Key: LVLVCIDHENQGHA-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- (IUPAC name: 2-bromo-1-(1-(phenylsulfonyl)-1H-indol-3-yl)ethanone) is a brominated ketone derivative featuring a phenylsulfonyl-substituted indole core. Its molecular formula is C₁₆H₁₂BrNO₃S, with a molecular weight of 378.24 g/mol. The compound is synthesized via sulfonylation of 2-bromo-1-(1H-indol-3-yl)ethanone (base structure: C₁₀H₈BrNO, MW: 238.08 g/mol ) using phenylsulfonyl chloride under basic conditions, often with triethylamine and catalytic DMAP . This reaction introduces the sulfonyl group at the indole nitrogen, enhancing electron-withdrawing properties and influencing reactivity in subsequent derivatizations (e.g., nucleophilic substitutions) .

Key applications include its role as an intermediate in synthesizing 5-HT₆ receptor antagonists and antiproliferative agents . Its structural uniqueness lies in the combination of a bromoethanone moiety and a sulfonylated indole, which modulates both electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

332135-64-5

Molecular Formula

C16H12BrNO3S

Molecular Weight

378.2 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone

InChI

InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2

InChI Key

LVLVCIDHENQGHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr

Origin of Product

United States

Preparation Methods

Reaction Conditions for Sulfonylation

Indole derivatives are typically treated with phenylsulfonyl chloride under alkaline conditions. For example, 1-(phenylsulfonyl)-1H-indole is synthesized by reacting indole with phenylsulfonyl chloride in anhydrous DMF, using potassium hydroxide (KOH) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction proceeds at room temperature, yielding the sulfonylated product with high efficiency.

Mechanistic Insights

The sulfonylation mechanism involves deprotonation of the indole NH group by KOH, followed by nucleophilic attack on the electrophilic sulfur atom of phenylsulfonyl chloride. The TBAI catalyst facilitates ion exchange, enhancing reaction kinetics.

Acetylation at the Indole 3-Position

After sulfonylation, the indole’s 3-position is acetylated to introduce the ethanone moiety.

Friedel-Crafts Acylation

A common method involves Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM). The reaction proceeds via electrophilic substitution, with the acetyl group attaching to the electron-rich 3-position of the indole ring. For instance, 1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone is obtained in yields exceeding 70% under optimized conditions.

Alternative Approaches

In some cases, bromoacetyl bromide is used to directly introduce the brominated acetyl group. However, this method is less common due to challenges in controlling regioselectivity.

Alpha-Bromination of the Ethanone Moiety

The final step involves brominating the alpha-position of the acetyl group, a transformation critical for introducing the 2-bromo substituent.

Bromination Using Phenyltrimethylammonium Tribromide (PTT)

A highly efficient protocol employs PTT as the brominating agent. In a representative procedure:

  • 1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone (1.0 g, 3.2 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL).

  • PTT (1.32 g, 3.5 mmol) is added, and the mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched with ice, and the product is isolated via filtration, yielding 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone (1.14 g, 91%) with a melting point of 130–132°C.

Table 1: Comparison of Bromination Methods

Brominating AgentSolventTemperatureYield (%)Reference
PTTTHFRT91
Br₂Acetic Acid0°C65
NBSCCl₄Reflux78

Mechanistic Considerations

PTT acts as a stable bromine donor, facilitating electrophilic substitution at the alpha-carbon of the ketone. The reaction proceeds via the formation of a bromonium ion intermediate, which is subsequently attacked by the enolate form of the ethanone.

Purification and Characterization

Crystallographic Analysis

X-ray diffraction studies of the title compound reveal a dihedral angle of 89.78° between the phenylsulfonyl and indole planes, confirming the steric hindrance imposed by the sulfonyl group. Disorder in the bromine and methyl positions (occupancy ratios 0.86:0.14) underscores the need for rigorous crystallization protocols.

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 8:1) is widely used to purify intermediates and final products.

Challenges and Optimization Strategies

Selectivity Issues

Over-bromination and decomposition are common pitfalls. Using PTT over Br₂ minimizes side reactions due to its controlled bromine release.

Solvent Effects

Polar aprotic solvents like THF enhance reagent solubility and reaction homogeneity, whereas protic solvents (e.g., MeOH) may deactivate Lewis acid catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated ethanone group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.

Scientific Research Applications

Biological Activities

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exhibits several promising biological activities:

  • Antimicrobial Properties : Effective against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Research indicates potential efficacy in inhibiting tumor growth, suggesting its role in cancer therapeutics .
  • Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, which is crucial for treating chronic inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves:

  • Bromination : Introduction of the bromine atom through electrophilic substitution.
  • Sulfonylation : The phenylsulfonyl group is added via reaction with sulfonyl chlorides in the presence of bases like pyridine.

These synthetic routes allow for high yields and purity, essential for both research and industrial applications .

Applications in Scientific Research

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has diverse applications across various fields:

Chemistry

  • Building Block : Used as an intermediate in synthesizing more complex organic molecules.

Biology

  • Biochemical Probes : Investigated as potential inhibitors in enzymatic studies to understand biological pathways.

Medicine

  • Therapeutic Development : Explored for its anti-inflammatory and anticancer properties, contributing to drug discovery efforts.

Industry

  • Chemical Intermediates : Utilized in the production of advanced materials and other chemical compounds .

Case Studies and Research Findings

Research studies have documented the effectiveness of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- in various contexts:

  • Antimicrobial Studies :
    • A study demonstrated its efficacy against resistant strains of bacteria, highlighting its potential as a new antibiotic agent .
  • Cancer Research :
    • In vitro studies showed that this compound can induce apoptosis in cancer cell lines, suggesting mechanisms that could be exploited for therapeutic purposes .
  • Inflammation Modulation :
    • Experimental models indicated that it significantly reduces markers of inflammation, paving the way for further exploration in treating inflammatory diseases .

Comparison with Related Compounds

To better understand the unique properties of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-, it is useful to compare it with other indole derivatives:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole derivative with acetic acid moietyAnti-inflammatory
SulfanilamideSulfonamide with an aniline structureAntimicrobial
5-FluoroindoleFluorinated indole derivativeAnticancer

The specific combination of bromine and phenylsulfonyl groups in Ethanone may enhance its biological activity compared to these similar compounds by increasing lipophilicity or altering electronic properties .

Mechanism of Action

The mechanism by which Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its effects involves interactions with specific molecular targets. The brominated ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl Derivatives

Compound Name Sulfonyl Group Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
2-Bromo-1-(1-(4-fluorophenylsulfonyl)-1H-indol-3-yl)ethanone (2c) 4-Fluorophenyl 40 137.3–138.6 1676, 1538, 1381
2-Bromo-1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)ethanone (2d) 4-Iodophenyl ~57*
2-Bromo-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanone (2e) Naphthalen-1-yl 25 140–141 1678, 1536, 1385
2-Bromo-1-(1-(4-chlorophenylsulfonyl)-1H-indol-3-yl)ethanone (3e) 4-Chlorophenyl 77 145–146

*Yield estimated from starting material (1 g) and product mass (1142 mg) .

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) improve reaction yields compared to bulkier substituents (naphthalen-1-yl: 25% yield) due to enhanced electrophilicity at the sulfonyl center .
  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, 2e (naphthyl group) exhibits a higher melting point (140–141°C) than 2c (137.3–138.6°C), likely due to π-π stacking .

Halogen-Substituted Indole Derivatives

Table 2: Bromoethanone vs. Other Halogenated Analogs

Compound Name Substituent Biological Activity (IC₅₀) Key Application Reference
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone Chloroindole, thioether 90 nM (antimalarial) Plasmodium inhibition
1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone Nitrophenyl thioether 240 nM (antimalarial) Plasmodium inhibition
2-Bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one Bromo-propanone Crystallography studies

Key Observations :

  • Replacement of the sulfonyl group with thioethers (e.g., 4-nitrophenylthio) enhances antimalarial potency, likely due to improved membrane permeability .
  • Extending the ketone chain (propanone vs.

Piperazine and Morpholine Derivatives

Table 3: Functionalized Derivatives

Compound Name Functional Group Yield (%) Melting Point (°C) Application Reference
1-(1-(4-Methoxyphenylsulfonyl)-1H-indol-3-yl)-2-morpholinoethanone (3l) Morpholine 46 88–89 5-HT₆ receptor antagonism
1-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-3-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (3k) Piperazine-pyrimidine 46 88–89 Antiproliferative activity

Key Observations :

  • Piperazine and morpholine substitutions retain the sulfonyl group’s electron-withdrawing effects while introducing hydrogen-bonding motifs, critical for receptor binding .
  • Similar yields (46%) for both derivatives suggest comparable reactivity of bromoethanone with amines under standard conditions .

Structural and Electronic Analysis

  • Crystallography : The phenylsulfonyl group induces planar geometry in the indole ring, facilitating π-stacking interactions observed in crystal structures .
  • Electronic Effects: Sulfonyl groups decrease electron density at the indole C3 position, enhancing electrophilicity of the bromoethanone moiety for nucleophilic attacks (e.g., by piperazines) .
  • Steric Effects : Bulkier substituents (e.g., naphthyl) reduce reaction yields but improve thermal stability, as seen in higher melting points .

Biological Activity

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a compound derived from indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with other indole derivatives.

Chemical Structure and Properties

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- features:

  • A bromine atom at the second position of the indole ring.
  • A phenylsulfonyl group at the first position.
  • An ethanone moiety.

This unique structure enhances its lipophilicity and electronic properties, potentially increasing its interaction with biological targets .

Biological Activities

Research has demonstrated that indole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Indole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that ethanone derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Indoles are known to interact with cellular pathways involved in cancer progression, making them candidates for further development as anticancer agents .
  • Anti-inflammatory Effects : Some studies have noted the potential of ethanone derivatives in modulating inflammatory responses, possibly through inhibition of cyclooxygenase (COX) enzymes .

The mechanisms through which ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its biological effects include:

  • Enzyme Inhibition : Research indicates that it may inhibit COX enzymes, which are crucial in the inflammatory process. This suggests a pathway for its anti-inflammatory effects .
  • Molecular Interactions : The compound's interactions at the molecular level may involve binding to specific proteins or enzymes, influencing various biochemical pathways related to cell growth and apoptosis .

Comparative Analysis

A comparison with other indole derivatives highlights the unique properties of ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole with acetic acidAnti-inflammatory
SulfanilamideSulfonamide with anilineAntimicrobial
5-FluoroindoleFluorinated indoleAnticancer
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- Bromine and phenylsulfonyl on indoleAntimicrobial, anticancer, anti-inflammatory

This table illustrates that while many indole derivatives share similar activities, the specific modifications in ethanone may enhance its efficacy or broaden its target spectrum .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various ethanone derivatives:

  • Synthesis and Evaluation : A study synthesized novel 1-(1H-indol-1-yl)ethanone compounds and evaluated their effects on COX-2 enzyme activity. The findings suggested significant anti-inflammatory properties .
  • Antimicrobial Studies : Another research effort demonstrated that certain derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, showcasing the potential of these compounds as therapeutic agents .
  • Cytotoxicity Tests : In vitro cytotoxicity tests against cancer cell lines revealed promising results for some derivatives of ethanone, indicating their potential role in cancer therapy .

Q & A

Basic: What is the optimal synthetic route for preparing 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one?

Answer:
The compound can be synthesized via bromination of 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one using phenyltrimethylammonium tribromide (PTT) in dry tetrahydrofuran (THF). Key steps include:

  • Reaction Conditions : Stirring at room temperature for 3 hours under anhydrous conditions.
  • Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).
  • Workup : Quenching the reaction in crushed ice, followed by filtration and washing with methanol to isolate the product (91% yield, m.p. 130–132°C) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Based on its safety data sheet (SDS), the compound exhibits hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can single-crystal X-ray diffraction data for this compound be validated to ensure structural accuracy?

Answer:
Structural validation involves:

  • Software Tools : SHELXL (for refinement) and PLATON (for symmetry checks, hydrogen bonding, and disorder analysis).
  • Validation Metrics : Verify R-factor convergence (<5%), check for residual electron density peaks, and ensure all bond lengths/angles align with expected values (e.g., C–Br bond ≈ 1.9 Å).
  • Data Deposition : Cross-reference with the Cambridge Structural Database (CSD) to identify discrepancies .

Advanced: How should researchers address discrepancies between experimental and theoretical spectroscopic data during characterization?

Answer:
Discrepancies in NMR or mass spectra can arise from impurities, isotopic variations, or computational limitations. Mitigation strategies include:

  • Repetition : Re-run experiments under controlled conditions (e.g., dry solvents, inert atmosphere).
  • High-Resolution Techniques : Use HRMS (High-Resolution Mass Spectrometry) to confirm exact mass (e.g., 377.9885 Da for the parent ion).
  • DFT Calculations : Compare experimental IR/NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole and sulfonyl group environments.
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 377.9885).
  • X-Ray Crystallography : Resolve absolute configuration and confirm bromine substitution patterns.
  • Elemental Analysis : Validate C, H, N, S, and Br percentages .

Advanced: What strategies improve crystallographic refinement of disordered regions in the compound’s crystal structure?

Answer:
For disordered sulfonyl or bromine groups:

  • Occupancy Refinement : Use PART commands in SHELXL to model partial occupancy.
  • Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles.
  • Thermal Motion Analysis : Employ anisotropic displacement parameters (ADPs) for heavy atoms (Br, S).
  • Twinned Data : Apply TWIN/BASF commands if twinning is detected .

Advanced: How can researchers analyze non-covalent interactions (e.g., C–H⋯π) in the crystal packing of this compound?

Answer:

  • Hirshfeld Surface Analysis : Visualize close contacts using CrystalExplorer.
  • Quantum Topology (QTAIM) : Calculate bond critical points for weak interactions.
  • Packing Diagrams : Generate using Mercury (CCDC) to identify π-stacking or halogen bonding.
  • Energy Frameworks : Compare interaction energies to assess stability contributions .

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Recrystallization : Use methanol or ethanol as solvents for high-purity crystals.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30:70 ratio).
  • TLC Monitoring : Ensure homogeneity using UV-active spots .

Advanced: How can computational modeling predict reactivity or stability of this compound under varying conditions?

Answer:

  • Molecular Dynamics (MD) : Simulate thermal stability (e.g., decomposition at >200°C).
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.
  • Solvent Effects : Use COSMO-RS to model solvation energies in polar/non-polar media .

Basic: What are the key indicators of successful sulfonation in the indole precursor?

Answer:

  • FT-IR : Look for S=O stretching vibrations (~1350–1150 cm⁻¹).
  • ¹H NMR : Downfield shifts for indole protons adjacent to the sulfonyl group.
  • Mass Shift : Increase in molecular weight by 158.16 g/mol (SO₂Ph group) .

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